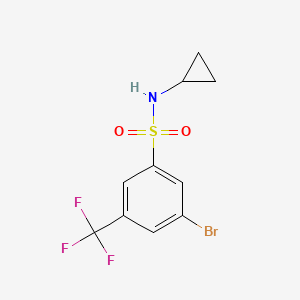

N-Cyclopropyl 3-bromo-5-trifluoromethylbenzenesulfonamide

描述

Overview of Sulfonamide Chemistry and Research Significance

Sulfonamides constitute a fundamental class of organosulfur compounds characterized by the presence of the sulfonamide functional group with the structure R-S(=O)₂-NR₂. The sulfonamide moiety consists of a sulfonyl group (O=S=O) connected to an amine group (-NH₂), forming a relatively unreactive functional arrangement that imparts crystalline properties to most sulfonamide compounds. This structural rigidity has historically made sulfonamides valuable for converting amines into crystalline derivatives that can be identified through melting point determination, establishing their importance in analytical chemistry beyond their biological applications.

The contemporary significance of sulfonamide chemistry extends far beyond the original antimicrobial applications that first brought these compounds to prominence. Modern sulfonamide research encompasses diverse therapeutic areas including anticancer agents, antiglaucoma treatments, inhibitors of gamma-secretase, cyclooxygenase-2 and lipoxygenase inhibitors, anticonvulsant agents, and hypoglycemic compounds. The versatility of the sulfonamide scaffold stems from its ability to participate in various chemical modifications while maintaining structural stability, making it an attractive platform for drug discovery and synthetic chemistry research.

The synthesis of sulfonamides typically involves the reaction of sulfonyl chlorides with amines, following the general reaction: RSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl. This fundamental synthetic approach allows for extensive structural diversification through variation of both the sulfonyl and amine components, enabling researchers to explore structure-activity relationships systematically. The presence of bases such as pyridine during synthesis helps absorb the hydrogen chloride generated, facilitating clean product formation and supporting the development of complex sulfonamide derivatives.

Sulfonamides demonstrate notable acid-base properties, with the N-H bond capable of deprotonation and alkylsulfonamides showing the ability to undergo deprotonation at carbon centers. Arylsulfonamides specifically undergo ortho-lithiation reactions, providing additional synthetic versatility for further functionalization. These chemical properties make sulfonamides valuable intermediates in synthetic organic chemistry, enabling the construction of more complex molecular architectures through established reaction pathways.

Historical Development of Fluorinated Aromatic Sulfonamides

The development of fluorinated aromatic sulfonamides represents a convergence of two significant chemical advances: the establishment of sulfonamide chemistry in the early twentieth century and the emergence of organofluorine chemistry as a distinct field. The historical foundation of sulfonamide chemistry traces back to 1932 when Gerhard Domagk discovered that Prontosil, an azo dye containing a sulfanilamide group, demonstrated remarkable effectiveness against bacterial infections. Domagk's systematic testing revealed that this compound could protect mice with streptococcal and other infections, leading to the first clinical case study in 1933 where Prontosil successfully treated a ten-month-old infant with staphylococcal septicemia.

The integration of fluorine chemistry into aromatic systems began developing independently during the same era. Aromatic compounds with fluorinated side chains were first reported by Swarts in 1898, who demonstrated that benzotrichloride could react with antimony trifluoride to produce fluorinated derivatives. The systematic development of aromatic fluorination methodologies gained momentum in the 1920s, with Schiemann's discovery in 1927 of the diazonium salt decomposition method for introducing fluorine into aromatic rings. This methodology involved preparing diazonium salts from aromatic amines and decomposing them in the presence of fluoroboric acid to yield fluorinated aromatic compounds.

The combination of sulfonamide and fluorinated aromatic chemistry emerged as researchers recognized the unique properties that fluorine substitution could impart to pharmaceutical compounds. Fluorine's high electronegativity and small size allow it to modify molecular properties without significantly altering overall molecular geometry, making fluorinated derivatives valuable for exploring structure-activity relationships. The trifluoromethyl group, in particular, became recognized as a privileged motif in medicinal chemistry due to its ability to modulate lipophilicity, metabolic stability, and biological activity.

Electrophilic trifluoromethylating reagents began emerging in the 1980s, with Yagupolskii and coworkers achieving electrophilic trifluoromethylation using S-(trifluoromethyl)diarylsulfonium salts in 1984. This breakthrough provided synthetic access to trifluoromethylated aromatic compounds, including sulfonamide derivatives. The development of shelf-stable electrophilic trifluoromethylating reagents expanded the synthetic toolkit available for preparing complex fluorinated sulfonamides, enabling the systematic exploration of how fluorine substitution patterns affect chemical and biological properties.

The evolution of synthetic methodologies for preparing fluorinated aromatic sulfonamides has been driven by the recognition that these compounds often exhibit enhanced properties compared to their non-fluorinated counterparts. The introduction of halogen substituents, particularly bromine, alongside trifluoromethyl groups creates opportunities for further synthetic elaboration through cross-coupling reactions and other transition metal-catalyzed processes. This synthetic versatility has made fluorinated aromatic sulfonamides valuable building blocks in contemporary pharmaceutical research.

N-Cyclopropyl 3-bromo-5-trifluoromethylbenzenesulfonamide in Contemporary Chemical Research

This compound has emerged as a compound of significant interest in contemporary chemical research, particularly within the field of protein degrader building blocks. This compound exemplifies the sophisticated design principles that characterize modern pharmaceutical chemistry, incorporating multiple functional groups that collectively optimize its properties for specific research applications. The molecular formula C₁₀H₉BrF₃NO₂S and molecular weight of 344.15 g/mol reflect the complexity achieved through strategic incorporation of diverse substituents around the central benzene sulfonamide core.

The compound's significance in contemporary research stems from its role as a protein degrader building block, a classification that reflects the growing importance of targeted protein degradation as a therapeutic strategy. Protein degraders represent a paradigm shift in drug discovery, moving beyond traditional enzyme inhibition to achieve selective protein elimination through hijacking cellular degradation machinery. The specific substitution pattern in this compound provides structural features that can facilitate the formation of ternary complexes between target proteins and E3 ligases, enabling targeted protein degradation.

The cyclopropyl substitution on the sulfonamide nitrogen introduces conformational constraints that can enhance binding selectivity and potency in biological systems. Cyclopropyl groups are known to impart unique electronic and steric properties due to their strained ring structure and sp³ hybridization characteristics. This substitution pattern can influence molecular recognition events and contribute to the specific binding profiles required for effective protein degrader function. The cyclopropyl moiety also provides metabolic stability advantages, as the strained ring system is often resistant to common metabolic transformations.

Current research applications of this compound extend beyond its immediate use as a protein degrader building block. The compound serves as a valuable synthetic intermediate for preparing more complex molecular architectures through established organic synthesis methodologies. The presence of the bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck reactions, enabling the introduction of diverse aromatic and aliphatic substituents at the 3-position of the benzene ring.

The trifluoromethyl group at the 5-position contributes both electronic and lipophilic properties that can modulate biological activity and pharmacokinetic parameters. Trifluoromethyl substitution typically enhances metabolic stability by blocking common oxidative metabolism pathways, while also influencing molecular lipophilicity in ways that can affect cellular permeability and tissue distribution. These properties make this compound a valuable scaffold for medicinal chemistry optimization efforts.

Contemporary research methodologies increasingly rely on structure-based drug design approaches, and compounds like this compound provide ideal platforms for systematic structure-activity relationship studies. The multiple points of potential modification allow researchers to systematically vary structural features while maintaining the core sulfonamide functionality, enabling the identification of optimal substitution patterns for specific biological targets. This systematic approach to molecular optimization represents a hallmark of modern pharmaceutical research.

Data Tables

Table 1: Molecular Properties of this compound

Table 2: Related Sulfonamide Compounds with Structural Similarities

Table 3: Historical Milestones in Sulfonamide and Fluorinated Chemistry Development

属性

IUPAC Name |

3-bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO2S/c11-7-3-6(10(12,13)14)4-9(5-7)18(16,17)15-8-1-2-8/h3-5,8,15H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRRBDGSHXCGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650516 | |

| Record name | 3-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-61-0 | |

| Record name | 3-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of 3-Bromo-5-trifluoromethylbenzenesulfonyl Chloride

- The precursor sulfonyl chloride is typically synthesized by chlorosulfonation of the corresponding aromatic compound.

- For instance, 3-bromo-5-trifluoromethylbenzene can be treated with chlorosulfuric acid (ClSO3H) under controlled temperature (0 °C to room temperature) to introduce the sulfonyl chloride group at the benzene ring.

- After reaction completion, the mixture is quenched with water, and the organic layer is extracted, dried, and purified by distillation or recrystallization to afford the sulfonyl chloride intermediate.

Formation of this compound

- The sulfonyl chloride intermediate is dissolved in anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

- Cyclopropylamine is added dropwise, often in the presence of a base like triethylamine or sodium bicarbonate to neutralize the hydrogen chloride generated.

- The reaction is typically conducted at low temperature (0 °C to room temperature) to control the rate and minimize side reactions.

- After completion (monitored by TLC or HPLC), the reaction mixture is quenched with water, and the product is extracted into an organic solvent.

- The crude product is purified by column chromatography or recrystallization to yield the pure sulfonamide.

Alternative Synthetic Considerations

- Direct sulfonamide formation from sulfonic acids is less common due to lower reactivity; thus, sulfonyl chlorides are preferred intermediates.

- Protection of the amine or use of catalytic conditions is generally unnecessary for this straightforward nucleophilic substitution.

- Reaction solvents and bases can be optimized based on scale and purity requirements.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Reaction Time | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorosulfonation | 3-Bromo-5-trifluoromethylbenzene + ClSO3H | 0 °C to RT | 30 min to 1 hour | 70-85 | Controlled addition, quenching with water |

| Sulfonamide formation | Sulfonyl chloride + cyclopropylamine + base | 0 °C to RT | 1-4 hours | 75-90 | Use of triethylamine or NaHCO3 as base |

These yields are typical for aromatic sulfonamide syntheses and may vary with scale and purification methods.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: ^1H and ^13C NMR confirm the aromatic protons, cyclopropyl ring protons, and trifluoromethyl group signals.

- Mass Spectrometry (MS): Confirms molecular ion peak consistent with molecular weight 344.15 g/mol.

- FTIR Spectroscopy: Shows characteristic sulfonamide S=O stretches (~1150-1350 cm^-1) and N-H stretches.

- Elemental Analysis: Matches calculated values for C, H, N, Br, F, and S content.

- Purity: Typically >98% by HPLC or GC analysis.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Material | 3-Bromo-5-trifluoromethylbenzene |

| Key Intermediate | 3-Bromo-5-trifluoromethylbenzenesulfonyl chloride |

| Nucleophile | Cyclopropylamine |

| Solvent | Dichloromethane, THF, or similar anhydrous solvent |

| Base | Triethylamine or sodium bicarbonate |

| Temperature | 0 °C to room temperature |

| Reaction Type | Nucleophilic substitution forming sulfonamide bond |

| Purification | Column chromatography or recrystallization |

| Analytical Confirmation | NMR, MS, FTIR, elemental analysis |

| Typical Yield | 75-90% |

Research Findings and Notes

- The sulfonamide bond formation is highly efficient under mild conditions, making this method suitable for scale-up.

- The presence of electron-withdrawing trifluoromethyl and bromine substituents on the aromatic ring influences the reactivity of the sulfonyl chloride and the stability of the product.

- The cyclopropylamine nucleophile introduces a strained ring that may affect biological activity and solubility.

- No significant side reactions are reported under optimized conditions, ensuring high purity.

- The compound's synthesis is supported by extensive spectral data confirming the structure and purity, essential for its application in medicinal chemistry and material science.

化学反应分析

N-Cyclopropyl 3-bromo-5-trifluoromethylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The trifluoromethyl group can engage in coupling reactions with other aromatic or aliphatic compounds.

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and coupling partners. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Biological Applications

N-Cyclopropyl 3-bromo-5-trifluoromethylbenzenesulfonamide has shown promise in various biological applications:

Antimicrobial Activity

Preliminary studies indicate significant antimicrobial properties against a range of bacterial strains. The mechanism may involve:

- Inhibition of bacterial enzymes.

- Disruption of cellular processes.

Enzyme Inhibition

Research has explored the compound's potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases such as cancer and metabolic disorders.

Binding Affinity

Studies suggest that the compound exhibits binding affinity to certain proteins or enzymes, altering their activity. The trifluoromethyl and bromine groups enhance its reactivity and selectivity toward biological targets.

Case Studies

-

Antibacterial Activity Study

A recent study evaluated the antibacterial efficacy of this compound against several Gram-positive and Gram-negative bacteria. Results indicated that the compound demonstrated significant inhibitory effects, particularly against resistant strains. -

Enzyme Inhibition Research

Investigations into the compound's ability to inhibit specific enzymes have shown promising results in modulating metabolic pathways relevant to cancer treatment. The findings suggest that further exploration could lead to the development of novel therapeutic agents targeting these pathways.

作用机制

The mechanism of action of N-Cyclopropyl 3-bromo-5-trifluoromethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The cyclopropyl group, bromine atom, and trifluoromethyl group contribute to its binding affinity and selectivity towards these targets. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Structural Modifications and Chaperone Activity

Evidence from structure-activity relationship (SAR) studies highlights critical trends:

- N-Substituent Bulkiness :

- N-Cyclopropyl vs. N-Cyclobutyl : In a bupropion analog series, N-cyclopropyl derivatives (e.g., PAL-433, PAL-586) were inactive in chaperone activity assays, whereas the N-cyclobutyl analog PAL-1007 exhibited enhanced efficacy (136% ± 9.1%) compared to bupropion . This suggests that cyclopropyl’s smaller size or reduced conformational flexibility may hinder target engagement.

- N-tert-Butyl vs. Smaller Alkyl Groups : Bupropion (N-tert-butyl) and its N-cyclobutyl analogs retained activity, but N-methyl (PAL-1101) or primary amine (PAL-1270) substitutions reduced efficacy, emphasizing the necessity of bulky N-alkyl groups for activity .

- However, 3-methoxy or 3-methyl groups reduced efficacy, indicating that halogen size and electronegativity are critical .

Table 1: Activity of N-Substituted Analogs

Key Contrasts and Mechanistic Insights

- Steric vs. Electronic Effects : The inactivity of N-cyclopropyl derivatives contrasts with active N-cyclobutyl analogs, suggesting that a minimum substituent size or rigidity is required for target binding. Cyclopropyl’s planar structure may fail to mimic the tert-butyl’s three-dimensional bulk .

- Metabolic Stability : Smaller N-alkyl groups (e.g., ethyl, methyl) may increase susceptibility to oxidative metabolism, whereas cyclopropyl’s ring system could enhance stability—though this remains untested in the provided evidence.

生物活性

N-Cyclopropyl 3-bromo-5-trifluoromethylbenzenesulfonamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a sulfonamide functional group, a bromine atom, and a trifluoromethyl group attached to a cyclopropyl ring. The molecular formula is , with a molecular weight of approximately 356.15 g/mol. The trifluoromethyl group enhances lipophilicity, which may improve cellular membrane penetration and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Amidation Reaction : The sulfonamide is synthesized through an amidation reaction using appropriate precursors.

- Characterization : The structure is confirmed using techniques such as FTIR, NMR spectroscopy (both and ), and mass spectrometry.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest significant antimicrobial properties, particularly against various bacterial strains. The mechanism may involve inhibition of bacterial enzymes or interference with cellular processes.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like cancer or metabolic disorders.

- Binding Affinity : Studies indicate that the compound binds to specific proteins or enzymes, potentially altering their activity. This binding is facilitated by the trifluoromethyl and bromine groups, which enhance the compound's reactivity and selectivity toward biological targets.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to involve:

- Protein Interaction : The compound likely interacts with specific biomolecules, leading to changes in their functional states.

- Cellular Pathway Modulation : By binding to target proteins, it may modulate various signaling pathways involved in cell proliferation and apoptosis.

Comparative Analysis

A comparison with structurally similar compounds provides insight into the unique properties of this compound:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide | Bromine at position 4; cyclopropyl substituent | 0.93 |

| 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide | Bromine at position 4; butyl substituent | 0.89 |

| N-Hexyl-5-(trifluoromethyl)benzenesulfonamide | Lacks bromine; hexyl substituent | Varies |

The presence of both bromine and trifluoromethyl groups in this compound enhances its reactivity profile compared to similar compounds lacking these features.

Antibacterial Activity Study

A recent study evaluated the antibacterial efficacy of this compound against several Gram-positive and Gram-negative bacteria. Results indicated that the compound demonstrated significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Enzyme Inhibition Research

Another investigation focused on the inhibition of specific enzymes linked to cancer progression. The findings revealed that this compound effectively inhibited enzyme activity in vitro, prompting further exploration into its therapeutic potential in oncology.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for N-Cyclopropyl 3-bromo-5-trifluoromethylbenzenesulfonamide?

- Methodological Answer : The compound can be synthesized via sulfonamide formation by reacting 3-bromo-5-trifluoromethylbenzenesulfonyl chloride with cyclopropylamine under anhydrous conditions. Key steps include:

- Use of a Schlenk line to maintain inert atmosphere .

- Quenching with ice-cold water to isolate the product .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Validation : Similar sulfonamide syntheses employ trifluoromethanesulfonate intermediates, as seen in cyclopropane-containing analogs .

Q. How can researchers purify and characterize this compound?

- Methodological Answer :

- Purification : Recrystallization using ethanol/dichloromethane mixtures improves purity .

- Characterization :

- NMR : and NMR to confirm cyclopropyl and trifluoromethyl groups .

- X-ray crystallography : Resolve ambiguities in stereochemistry; bond lengths (e.g., S–N: ~1.63 Å) and angles align with sulfonamide standards .

- HRMS : Confirm molecular ion [M+H] at m/z 332.1 (calculated) .

Q. What are the key physicochemical properties relevant to experimental design?

- Methodological Answer :

- Molecular weight : 332.1 g/mol (CHBrFNOS) .

- Solubility : Limited in water; soluble in DMSO, DMF, and dichloromethane .

- Handling : Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what analytical methods validate its mechanism?

- Methodological Answer :

- Target Identification : Use SPR (Surface Plasmon Resonance) to screen against bacterial enzymes (e.g., AcpS-PPTase) implicated in proliferation .

- Mechanistic Studies :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () .

- Molecular Dynamics Simulations : Model interactions between the trifluoromethyl group and hydrophobic enzyme pockets .

- Validation : Compare with structurally related sulfonamides showing antibacterial activity .

Q. How can synthesis be optimized to improve diastereoselectivity or yield?

- Methodological Answer :

- Catalyst Screening : Test photoredox catalysts (e.g., DPAIPN, ) for annulation reactions to enhance selectivity .

- Substrate Engineering : Introduce ortho-methyl groups on the benzene ring to sterically hinder undesired conformers .

- Reaction Monitoring : Use in-situ FTIR to track intermediate formation and adjust stoichiometry .

Q. How should researchers address contradictions in reported structural or activity data?

- Methodological Answer :

- Comparative Crystallography : Reanalyze X-ray data (e.g., C–C bond lengths ±0.003 Å) to resolve discrepancies in substituent positioning .

- Bioactivity Replication : Validate antibacterial assays (MIC values) under standardized conditions (e.g., CLSI guidelines) .

Q. What are the compound’s applications in drug discovery, and how can its pharmacokinetics be studied?

- Methodological Answer :

- SAR Studies : Modify the cyclopropyl group to assess impact on LogP and membrane permeability .

- In Vitro ADME :

- Microsomal Stability Assays : Use liver microsomes to measure metabolic half-life .

- Caco-2 Permeability : Evaluate intestinal absorption potential .

Q. What strategies mitigate risks when handling reactive intermediates during synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。